molecular formula C20H21N3O3 B14247004 2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide

2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide

Cat. No.: B14247004
M. Wt: 351.4 g/mol
InChI Key: IHIBEVCEOJFSGU-UHFFFAOYSA-N
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Description

2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the beta-carboline core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline skeleton.

    Phenoxyacetamide formation: The final step involves the reaction of the methoxylated beta-carboline with 2-chloroacetamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems and high-throughput screening can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to receptors: It may interact with specific receptors on the cell surface, modulating their activity.

    Inhibiting enzymes: The compound could inhibit certain enzymes, affecting metabolic pathways.

    Modulating signaling pathways: It may influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxyacetamide groups, in particular, contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C20H21N3O3/c1-25-17-10-12(6-7-16(17)26-11-18(21)24)19-20-14(8-9-22-19)13-4-2-3-5-15(13)23-20/h2-7,10,19,22-23H,8-9,11H2,1H3,(H2,21,24)

InChI Key

IHIBEVCEOJFSGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OCC(=O)N

Origin of Product

United States

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